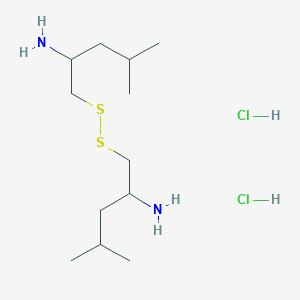

2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl

Description

2-Amino-4-methyl-1-pentanethiol disulfide · 2 HCl is a hydrochloride salt of a disulfide derivative containing an amino group and a branched alkyl chain. This compound is primarily utilized in biochemical and pharmaceutical research, particularly in peptide synthesis and as a stabilizing agent for thiol-containing molecules due to its disulfide bond . The presence of the amino group enhances its solubility in aqueous solutions, while the methyl substituent contributes to steric effects that may influence its reactivity.

Properties

IUPAC Name |

1-[(2-amino-4-methylpentyl)disulfanyl]-4-methylpentan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2S2.2ClH/c1-9(2)5-11(13)7-15-16-8-12(14)6-10(3)4;;/h9-12H,5-8,13-14H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLYONZOWYVALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CSSCC(CC(C)C)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Physicochemical Properties

Molecular Architecture

The compound consists of two 2-amino-4-methylpentanethiol subunits linked by a disulfide (-S-S-) bond, with each amine group protonated by hydrochloric acid. Key structural features include:

- Branched alkyl backbone : Methyl groups at the C4 position of each pentanethiol unit introduce steric effects that influence reactivity.

- Ionic character : Protonation of the primary amines (-NH₂ → -NH₃⁺) enhances aqueous solubility through chloride counterion interactions.

- Redox-active disulfide bond : The central S-S bond undergoes reversible cleavage under reducing conditions, a property critical to its biochemical utility.

Table 1: Key Molecular Properties

Synthetic Methodologies

Oxidative Dimerization of Thiol Precursors

The primary synthesis route involves oxidizing 2-amino-4-methyl-1-pentanethiol monomers under controlled conditions:

Procedure :

- Monomer preparation : Synthesize 2-amino-4-methyl-1-pentanethiol via leucine derivatization or Grignard addition to cysteine derivatives.

- Oxidation : Expose the thiol to mild oxidizing agents (H₂O₂, I₂, or O₂) in aqueous or alcoholic media. Patent data demonstrates that oxygen bubbling at 60°C with MnCl₂/tetrasulfonated phthalocyanine catalysts achieves 91% disulfide yield in analogous systems.

- Acidification : Treat the free base with HCl gas or concentrated hydrochloric acid to form the dihydrochloride salt.

Critical parameters :

Alternative Oxidation Strategies

Iodine-Mediated Coupling

Elemental iodine (I₂) in anhydrous ethanol provides a halogen-driven pathway:

$$ 2 \text{HS-R-NH}2 + I2 \rightarrow \text{R-S-S-R} + 2\text{HI} $$

This method avoids metal catalysts but requires strict stoichiometric control to prevent iodine excess, which can lead to sulfenyl iodide intermediates.

Sonochemical Synthesis

Ultrasound-assisted reactions in DMF/Et₃N systems enable rapid disulfide formation at 40°C within 45 minutes, as demonstrated in general disulfide syntheses. While unconfirmed for this specific compound, the method's efficiency (99% yield in model systems) warrants investigation.

Reaction Mechanisms and Kinetic Considerations

Oxygen-Driven Oxidation Pathway

The Mn-catalyzed process follows a radical mechanism:

- Catalyst activation : Mn²⁺ coordinates with phthalocyanine, forming a redox-active complex that binds O₂.

- Thiol deprotonation : At pH 9, thiols exist as thiolate anions (RS⁻), facilitating electron transfer.

- Radical coupling : Sequential single-electron oxidations generate thiyl radicals (RS·), which dimerize to RSSR.

Kinetic profile :

Optimization of Synthesis Parameters

Temperature Effects

Purification and Analytical Characterization

Workup Protocol

Applications in Research

Biochemical Probes

Pharmaceutical Intermediate

- Prodrug development : The disulfide linkage enables targeted drug release in reducing environments (e.g., tumor tissues).

Chemical Reactions Analysis

Reduction and Oxidation Reactions

The disulfide bond (-S-S-) in this compound undergoes reversible redox reactions:

Reduction to thiols

Under reducing conditions (e.g., with dithiothreitol or tris(2-carboxyethyl)phosphine), the disulfide bond cleaves to form two 2-amino-4-methyl-1-pentanethiol monomers:

This reaction is critical in biological systems for regulating protein structure and antioxidant activity .

Oxidation back to disulfide

The thiol (-SH) groups can reoxidize in the presence of mild oxidizing agents (e.g., HO or O):

| Reaction Type | Conditions | Products |

|---|---|---|

| Reduction | DTT/TCEP, pH 7–9 | Two thiol monomers |

| Oxidation | HO, aerobic | Disulfide + HO |

Acid-Base Reactivity

The hydrochloride groups confer pH-dependent solubility and reactivity:

-

Protonation states : At acidic pH, the amine groups remain protonated (), enhancing water solubility.

-

Deprotonation : Under alkaline conditions (pH > 10), deprotonation of thiols () increases nucleophilicity .

Nucleophilic Substitution

The thiol groups participate in nucleophilic attacks, forming sulfides or sulfonamides. For example:

Here, represents alkyl halides or arylsulfonyl chlorides. This reactivity is exploited in synthesizing sulfur-containing pharmaceuticals .

Catalytic and Kinetic Considerations

HCl in the compound catalyzes disulfide bond cleavage via Cl generation. Studies show:

-

Cl2_22 release kinetics : In dichloromethane, the rate constant for Cl release from HCl and N-chlorosuccinimide (NCS) is at 2 mM HO .

-

Sigmoidal kinetics : Disulfide cleavage accelerates autocatalytically due to HCl byproducts .

| Parameter | Value | Conditions |

|---|---|---|

| 0.027 Ms | DCM, 2 mM HO | |

| Induction period | 10–15 min | [HCl] = 15–105 mM |

Scientific Research Applications

2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl has several scientific research applications:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Acts as a potent inhibitor of leucine aminopeptidase, making it useful in studying protein metabolism.

Medicine: Potential therapeutic agent due to its enzyme inhibitory properties.

Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily by inhibiting leucine aminopeptidase. It binds to the active site of the enzyme, preventing the hydrolysis of leucine-containing peptides. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) (L-Leucinethiol)₂ · 2 HCl

This compound shares a disulfide backbone and hydrochloride salt form with 2-Amino-4-methyl-1-pentanethiol disulfide · 2 HCl. However, it incorporates a leucine-derived thiol group, which introduces a chiral center and a bulkier side chain. The leucine moiety may enhance interactions with hydrophobic protein domains compared to the methyl-pentane chain in the target compound .

(b) MEGA Detergents (e.g., MEGA-8, MEGA-9)

Unlike 2-Amino-4-methyl-1-pentanethiol disulfide · 2 HCl, MEGA detergents lack reactive thiol groups, making them unsuitable for redox-based studies .

Functional Analogues

(a) IPTG (Isopropyl β-D-1-thiogalactopyranoside)

IPTG is used in molecular biology to induce protein expression but differs fundamentally in structure and mechanism. Unlike 2-Amino-4-methyl-1-pentanethiol disulfide · 2 HCl, IPTG lacks disulfide bonds and amino groups, instead functioning as a lactose analog .

Research Findings and Functional Insights

- Redox Activity: The disulfide bond in 2-Amino-4-methyl-1-pentanethiol disulfide · 2 HCl allows reversible thiol-disulfide exchange, a property critical in studying protein folding and oxidative stress responses. This contrasts with MEGA detergents, which lack redox functionality .

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs like MEGA-8, which rely on hydrophilic glucamide groups for solubility .

Biological Activity

2-Amino-4-methyl-1-pentanethiol disulfide. 2 HCl, also known as a thiol compound, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic implications.

2-Amino-4-methyl-1-pentanethiol disulfide. 2 HCl is a thiol compound characterized by the presence of sulfur in its structure, which plays a crucial role in its biological activity. Thiols are known for their ability to participate in redox reactions due to their reactive sulfhydryl (-SH) groups, making them significant in various biochemical processes.

Mechanisms of Biological Activity

The biological activity of thiols like 2-Amino-4-methyl-1-pentanethiol disulfide can be attributed to several mechanisms:

- Antioxidant Activity : Thiols can act as antioxidants by neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative stress. Studies have shown that compounds with thiol groups can scavenge free radicals and reduce oxidative damage in cellular systems .

- Redox Signaling : The redox state of thiols is crucial for cellular signaling pathways. Thiol compounds can modulate protein function through reversible oxidation and reduction processes, influencing various cellular responses such as apoptosis and differentiation .

- Metal Chelation : Thiols have a high affinity for metal ions, which can influence enzyme activity and cellular metabolism. This property is particularly relevant in the context of heavy metal detoxification and the regulation of metal-dependent enzymes .

Biological Effects

Research has demonstrated various biological effects associated with 2-Amino-4-methyl-1-pentanethiol disulfide:

- Cell Proliferation : In vitro studies indicate that this compound may enhance cell proliferation in certain cell lines, potentially through mechanisms involving growth factor signaling pathways .

- Apoptosis Modulation : Some studies suggest that thiols can influence apoptotic pathways, either promoting or inhibiting cell death depending on the concentration and cellular context. This dual role highlights the complexity of thiol-mediated signaling .

- Antimicrobial Properties : There is emerging evidence that thiol compounds exhibit antimicrobial activity against various pathogens, making them candidates for therapeutic applications in infectious diseases .

Case Studies

-

Cellular Response to Oxidative Stress :

- A study investigated the role of 2-Amino-4-methyl-1-pentanethiol disulfide in protecting human fibroblasts from oxidative damage induced by hydrogen peroxide. Results indicated a significant reduction in cell death and ROS levels upon treatment with the compound, suggesting its potential as a protective agent against oxidative stress.

-

Effects on Cancer Cell Lines :

- Research on breast cancer cell lines demonstrated that treatment with this thiol compound led to reduced cell viability and increased apoptosis markers, indicating its potential use as an anticancer agent through targeted modulation of redox-sensitive pathways.

Table 1: Biological Activities of 2-Amino-4-methyl-1-pentanethiol Disulfide

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-Amino-4-methyl-1-pentanethiol disulfide · 2 HCl?

- Methodological Answer : Synthesis typically involves thiol-disulfide exchange reactions under controlled pH and inert atmospheres to prevent oxidation. Characterization should include:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the disulfide bond and amine proton environments.

- HPLC with UV detection (λ = 254 nm) to assess purity, with a C18 column and acetonitrile/water mobile phase.

- X-ray crystallography for definitive structural confirmation, though crystal growth may require slow evaporation in polar aprotic solvents.

Q. How should researchers handle solubility and stability challenges for this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility Testing : Perform systematic solubility screens using DMSO, methanol, and phosphate-buffered saline (PBS) at pH 7.3. Due to the disulfide bond’s sensitivity to redox conditions, include reducing agents (e.g., DTT) in control experiments.

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV to track degradation. For long-term storage, lyophilize the compound and store at -20°C under argon .

Advanced Research Questions

Q. What experimental designs are optimal for studying the redox behavior of the disulfide bond in biological systems?

- Methodological Answer :

- Kinetic Assays : Use stopped-flow spectrophotometry to measure disulfide reduction rates in the presence of glutathione (GSH) or thioredoxin. Include controls with scrambled disulfides to rule out nonspecific reactivity.

- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and compare with experimental redox potentials. Software like Gaussian 16 or ORCA is recommended .

- Data Contradiction Tip : If observed redox rates conflict with theoretical predictions, validate assay conditions (e.g., pH, ionic strength) and consider competing side reactions (e.g., thiol-disulfide exchange).

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous disulfides (e.g., cystine derivatives). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Dynamic Effects : Investigate temperature-dependent NMR to detect conformational flexibility or rotameric equilibria affecting chemical shifts.

- Crystallographic Backup : If ambiguity persists, prioritize single-crystal X-ray analysis for unambiguous assignment .

Q. What strategies are effective for investigating the compound’s interactions with biomacromolecules (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a CM5 chip and measure binding kinetics (ka, kd) under varying redox conditions.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions.

- Mutagenesis Studies : If the disulfide binds cysteine residues, use site-directed mutagenesis (Cys→Ser/Ala) to confirm binding specificity .

Data-Driven Research Challenges

Q. How should researchers design factorial experiments to optimize reaction yields while minimizing byproducts?

- Methodological Answer :

- Factor Selection : Use a 2³ factorial design varying pH (6.5–8.5), temperature (25–40°C), and solvent polarity (MeOH/H₂O ratios).

- Response Variables : Measure yield (HPLC), disulfide purity (LC-MS), and byproduct formation (TLC).

- Statistical Analysis : Apply ANOVA and response surface methodology (RSM) to identify significant interactions. Software like JMP or Design-Expert is ideal .

Q. What frameworks guide hypothesis formulation for this compound’s role in modulating oxidative stress pathways?

- Methodological Answer :

- Theoretical Anchoring : Link hypotheses to the Nrf2-Keap1 signaling pathway, given disulfides’ known redox activity.

- Mechanistic Probes : Use siRNA knockdown of Nrf2 in cell models to test if the compound’s effects are pathway-dependent.

- Omics Integration : Pair RNA-seq data with redox proteomics to map global oxidative stress responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.